

Applications of Piperidine-1-carbonyl azide in agrochemical research

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Compound of Interest

Compound Name: Piperidine-1-carbonyl azide

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Applications of Piperidine Derivatives in Agrochemical Research

Introduction

While specific research on the direct application of **Piperidine-1-carbonyl azide** in agrochemical development is not readily available in public literature, the broader class of piperidine-containing compounds represents a significant and highly fruitful area of agrochemical research. The piperidine scaffold is a key structural motif in a variety of commercially successful and developmental pesticides, including insecticides, fungicides, and herbicides. Its conformational flexibility and ability to introduce desirable physicochemical properties make it a valuable building block in the design of new active ingredients. This document provides detailed application notes and protocols for representative examples of piperidine derivatives that have shown significant promise in agrochemical research, focusing on their synthesis, biological activity, and mode of action.

Case Study 1: Piperine-Based Bio-insecticides

Natural products often serve as an inspiration for the development of new agrochemicals. Piperine, an alkaloid isolated from black pepper (Piper nigrum), contains a piperidine moiety and exhibits known insecticidal properties.[1] Research has focused on the synthesis of piperine derivatives to enhance their potency and spectrum of activity.

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Quantitative Data: Insecticidal Activity of Piperine Derivatives

The following table summarizes the insecticidal activity of synthesized piperine derivatives against the diamondback moth (Plutella xylostella), a significant agricultural pest.

Compound ID	Substituent Group	Concentration (mg/mL)	Mortality Rate (%)
Piperine	-	1	40
D1	2-fluoroethyl	1	75
D2	2,2-difluoroethyl	1	85
D3	2,2,2-trifluoroethyl	1	90
D4	2-chloroethyl	1	70
D5	2,2-dichloroethyl	1	80
D6	2,2,2-trichloroethyl	1	88
D28	2-trifluoroethyl	1	90[2]

Experimental Protocol: Synthesis of Piperine-Based Bisamide Derivatives

This protocol describes a general method for the synthesis of piperine-based bisamide derivatives with potent insecticidal activity.[2][3]

Step 1: Hydrolysis of Piperine to Piperic Acid

- To a solution of piperine (20.0 mmol) in ethanol, add a 20% solution of KOH-EtOH (44 ml).
- Stir the mixture at 80°C for 20 hours.
- After cooling to room temperature, adjust the pH of the mixture to 3 using 10% hydrochloric acid.



 Filter the resulting precipitate under reduced pressure, wash with water, and recrystallize from ethanol to yield piperic acid.

Step 2: Amidation to form Intermediate B

- Dissolve piperic acid (1.0 mmol), 1-hydroxybenzotriazole (HOBt, 1.2 mmol), and glycine methyl ester hydrochloride in dichloromethane (DCM).
- Add N,N-diisopropylethylamine (DIEPA, 1.2 mmol) and N-(3-dimethylaminopropyl)-N'ethylcarbodiimide hydrochloride (EDCI, 1.2 mmol) to the solution.
- Stir the reaction mixture at 0-25°C for 18 hours.
- After the reaction is complete, wash the mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate B.

Step 3: Hydrolysis of Intermediate B to Intermediate C

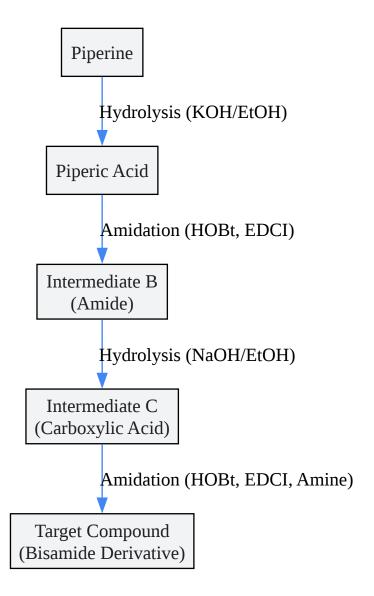
- Dissolve intermediate B in ethanol and add a 20% solution of NaOH.
- Stir the mixture at 85°C for 12 hours.
- Cool the reaction mixture and acidify with 10% HCl.
- Extract the product with an organic solvent, dry, and concentrate to yield intermediate C.

Step 4: Final Amidation to Target Compound

- To a solution of intermediate C (1.0 mmol), HOBt (1.2 mmol), and the desired amine in DCM, add DIEPA (1.2 mmol) and EDCI (1.2 mmol).
- Stir the reaction mixture at 0-25°C for 18 hours.
- Work up the reaction as described in Step 2 to yield the final bisamide derivative.

Visualization: Synthesis Workflow





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Caption: Synthesis pathway for piperine-based bisamide insecticides.

Case Study 2: Piperidine-4-carbohydrazide Derivatives as Fungicides

A series of novel piperidine-4-carbohydrazide derivatives incorporating a quinazolinyl moiety have been synthesized and evaluated for their antifungal activity against important agricultural fungi.[4][5]



Quantitative Data: Antifungal Activity of Piperidine-4carbohydrazide Derivatives

The following table summarizes the in vitro antifungal activity (EC50 values) of representative compounds against various plant pathogenic fungi.[4][5]

Compound ID	Fungus	EC50 (µg/mL) [4][5]	Positive Control	EC50 (µg/mL) of Control[4] [5]
A13	Rhizoctonia solani	0.83	Chlorothalonil	1.64
Boscalid	0.96			
A41	Rhizoctonia solani	0.88	Chlorothalonil	1.64
Boscalid	0.96	_		
A13	Verticillium dahliae	1.12	Carbendazim	19.3
Chlorothalonil	11.0			
A41	Verticillium dahliae	3.20	Carbendazim	19.3
Chlorothalonil	11.0			

Experimental Protocol: Synthesis of Piperidine-4-carbohydrazide Derivatives

This protocol outlines the general synthesis of piperidine-4-carbohydrazide derivatives.[4]

Step 1: Synthesis of Ethyl 1-(quinazolin-4-yl)piperidine-4-carboxylate

• Dissolve 4-chloroquinazoline and ethyl isonipecotate in an appropriate solvent.



- Add a base (e.g., triethylamine) and stir the reaction mixture at a specified temperature until
 the reaction is complete (monitored by TLC).
- Isolate and purify the product by column chromatography.

Step 2: Synthesis of 1-(Quinazolin-4-yl)piperidine-4-carbohydrazide

- Reflux the product from Step 1 with hydrazine hydrate in ethanol for several hours.
- Cool the reaction mixture and collect the resulting precipitate by filtration.
- Wash the solid with cold ethanol and dry to obtain the carbohydrazide intermediate.

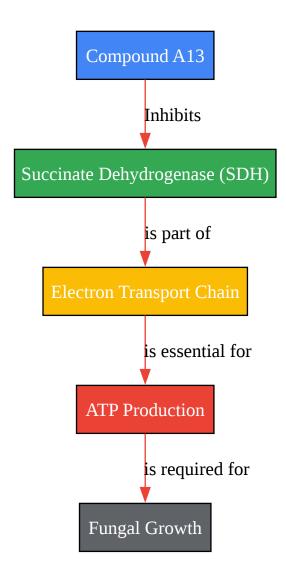
Step 3: Synthesis of the Final Piperidine-4-carbohydrazide Derivatives

- Stir a mixture of the carbohydrazide intermediate from Step 2 and a substituted benzaldehyde in ethanol.
- Add a catalytic amount of acetic acid.
- Reflux the mixture for the required duration.
- Cool the reaction, collect the precipitate by filtration, and recrystallize from a suitable solvent to obtain the final product.

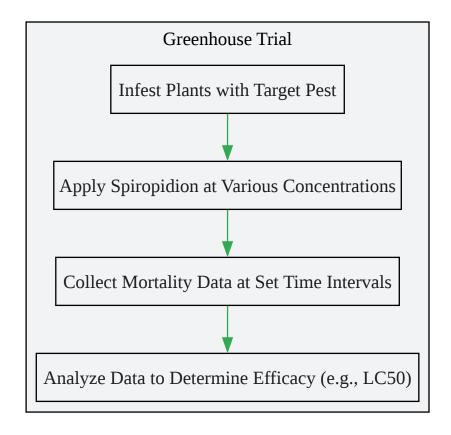
Visualization: Logical Relationship of Fungicidal Action

The proposed mechanism of action for these compounds is the inhibition of succinate dehydrogenase (SDH) in the fungal respiratory chain.[4][5]









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